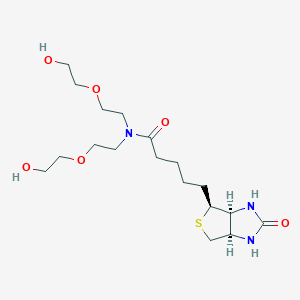

N-(生物素)-N-双(PEG1-醇)

描述

Biotin is a vitamin that plays a vital role in the body, helping to process fats and sugars. PEG is a polyether compound widely used as a solvent, lubricant, and in medical applications .

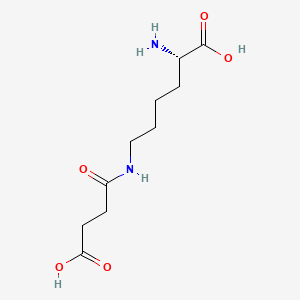

Molecular Structure Analysis

The molecular structure of “N-(Biotin)-N-bis(PEG1-alcohol)” would be complex, as it involves the structures of both biotin and PEG. Biotin has a bicyclic structure, while PEG typically has a linear structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Biotin)-N-bis(PEG1-alcohol)” would be influenced by the properties of both biotin and PEG. For example, PEG is known for its solubility in water and its resistance to protein binding .科学研究应用

Protein Labeling

“N-(Biotin)-N-bis(PEG1-alcohol)” is used for protein labeling . It biotinylates antibodies or other proteins for detection or purification using streptavidin probes or resins . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds .

PEGylation

This compound is used in the process of PEGylation . PEGylation is the process of covalently bonding polyethylene glycol (PEG) to active peptides or proteins to improve bioavailability and reduce immunogenicity . The PEGylation reagents are chosen according to the reaction specificity of their terminal groups, as well as the length and degree of chain branching desired .

Enhancing Solubility

The PEG spacer arm in “N-(Biotin)-N-bis(PEG1-alcohol)” imparts water solubility to the biotinylated molecule . This helps to prevent aggregation of biotinylated antibodies stored in solution .

Reducing Steric Hindrance

The PEG spacer arm gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules . The total length added to the target is 29 angstroms .

Biotin-Avidin Interactions

“N-(Biotin)-N-bis(PEG1-alcohol)” is used to exploit the high affinity of streptavidin and avidin for biotin . This is used in applications such as affinity purification, FRET-based flow cytometry, solid-phase immunoassays, and receptor localization .

Biotin Production

While not directly related to “N-(Biotin)-N-bis(PEG1-alcohol)”, it’s worth noting that biotin itself has important applications in microbial production . The pathway and regulatory mechanism involved in biotin biosynthesis are key areas of research .

作用机制

Target of Action

N-(Biotin)-N-bis(PEG1-alcohol), also known as Ho-apeg4-oh n-biotin, is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The compound contains two parts: a biotin moiety and a PEG1-alcohol moiety . Biotin is often used as an affinity tag in biological analysis and molecular labeling . The PEG1-alcohol moiety is a polyethylene glycol (PEG) group, which can increase the solubility and stability of the compound . The two PEG1-alcohol molecules are connected to the same nitrogen atom .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the target proteins that it binds to. As a PROTAC linker, it can be used to synthesize PROTAC molecules that target a wide range of proteins . The specific pathways affected would depend on the target proteins of the synthesized PROTACs.

Pharmacokinetics

It can increase their stability, solubility, and half-life, and reduce their immunogenicity and toxicity .

Action Environment

The action of N-(Biotin)-N-bis(PEG1-alcohol) can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence its action, such as proteins that can bind to the biotin moiety .

安全和危害

未来方向

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Biotin)-N-bis(PEG1-alcohol) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-2,2,6,6-tetramethyl-4-[2-methyl-1-[2,4,6-trihydroxy-3-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione](/img/structure/B609383.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)

![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)